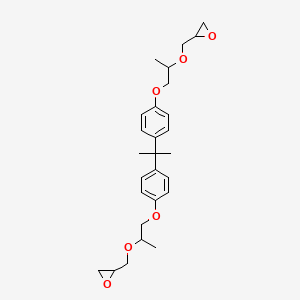

Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-

CAS No.: 11121-15-6

Cat. No.: VC17108053

Molecular Formula: C27H36O6

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 11121-15-6 |

|---|---|

| Molecular Formula | C27H36O6 |

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | 2-[1-[4-[2-[4-[2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxymethyl]oxirane |

| Standard InChI | InChI=1S/C27H36O6/c1-19(28-15-25-17-32-25)13-30-23-9-5-21(6-10-23)27(3,4)22-7-11-24(12-8-22)31-14-20(2)29-16-26-18-33-26/h5-12,19-20,25-26H,13-18H2,1-4H3 |

| Standard InChI Key | BIQUGUWHHLMHCS-UHFFFAOYSA-N |

| Canonical SMILES | CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC3CO3)OCC4CO4 |

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The compound is formally named Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-, reflecting its bisphenol A backbone modified with methyl-substituted ethylene glycol ethers and terminal epoxide groups .

Synonyms and Alternative Designations

Molecular Formula and Mass

| Property | Value | Source |

|---|---|---|

| Molecular Formula | (C21H24O4·C3H6O·C2H4O)x | |

| C35H52O8 (butoxymethyl analog) | ||

| Molecular Weight | 442.55 (monomer unit) | |

| 600.78 (butoxymethyl analog) |

The polymeric nature of CAS 70613-36-4 is evidenced by the repeating unit formula, while the butoxymethyl variant (CAS 71033-08-4) exists as a discrete molecule .

Synthesis and Structural Features

Synthetic Pathways

The compound is synthesized through nucleophilic ring-opening polymerization of epichlorohydrin with bisphenol A derivatives. Key steps include:

-

Etherification: Bisphenol A reacts with methyl-substituted ethylene glycol dichloride to form the dialkoxy intermediate.

-

Epoxidation: Treatment with epichlorohydrin under basic conditions introduces terminal oxirane groups .

Structural Characterization

-

Core Architecture: Central isopropylidene-bis(4-hydroxyphenyl) propane (bisphenol A) with para-substituted oxymethylene-oxyethylene-epoxide chains.

-

Stereoelectronic Effects: The sulfur atom in related thiazolidine-dione systems demonstrates strong electron-accepting properties, facilitating hydrogen bonding with aromatic protons .

Critical Functional Groups:

-

Oxirane (Epoxide): Responsible for cross-linking in polymer applications.

-

Ether Linkages: Provide structural flexibility and chemical resistance.

Physical and Chemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Boiling Point | 676.0±55.0 °C (predicted) | |

| Density | 1.095±0.06 g/cm³ | |

| Solubility | Insoluble in water; soluble in polar aprotic solvents (e.g., DMF) |

Spectroscopic Data

-

NMR: Aryl protons exhibit downfield shifts (δ 7.2–6.8 ppm) due to electron-withdrawing epoxide groups. Unusual upfield shifts in methylene protons (δ 3.1–3.5 ppm) suggest intramolecular hydrogen bonding .

-

PXRD: Crystalline regions in polymeric forms show d-spacings characteristic of layered epoxy-aromatic structures .

Reactivity and Applications

Cascade Transformations

In DMF solvent, oxirane moieties undergo nucleophilic attack by thiazolidine-2,4-diones, producing 1,4-oxathian-2-ones via ring-expansion mechanisms . This reactivity underpins its utility in:

Polymer Chemistry

-

Cross-Linking Agent: Forms three-dimensional networks with amines or anhydrides.

-

Composite Materials: Enhances mechanical strength in fiber-reinforced plastics .

Pharmaceutical Intermediates

Industrial Formulations

| Application | Function | Example Use Case |

|---|---|---|

| Coatings | Matrix resin | Anti-corrosive paints |

| Adhesives | Tackifier | Aerospace structural bonds |

| Encapsulants | Dielectric material | Microelectronics packaging |

| Parameter | Specification | Source |

|---|---|---|

| Signal Word | Warning | |

| Hazard Statement | H317 (May cause allergic skin reaction) | |

| Precautionary Measures | P261 (Avoid inhalation), P280 (Wear protective gloves) |

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume